
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole
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Overview
Description
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are commonly found in various pharmaceuticals, agrochemicals, and industrial chemicals due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole typically involves the chlorination of 1-methylimidazole. One common method includes the reaction of 1-methylimidazole with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.
Reduction Reactions: Reduction can lead to the formation of imidazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and alkoxy-imidazoles.
Oxidation: Imidazole N-oxides are formed.
Reduction: Reduced imidazole derivatives with various functional groups are obtained.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is explored for its potential therapeutic applications, particularly in developing new drugs for treating infectious diseases and cancers. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to inhibition or modulation of their functions .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µg/mL to 137.43 µg/mL against different pathogens .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Methicillin-susceptible S. aureus | 4.69 - 22.9 | Moderate to Good |
Methicillin-resistant S. aureus | 5.64 - 77.38 | Moderate |
E. coli | 8.33 - 23.15 | Moderate |
Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |
Candida albicans | 16.69 - 78.23 | Moderate |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group enables it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities .
Biological Research
Research has shown that compounds based on the imidazole framework exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties . The ability of these compounds to inhibit specific enzymes makes them candidates for further investigation in drug development.
Mechanism of Action
The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-methylimidazole
- 5-chloro-2-methyl-1H-imidazole
- 1-methyl-2-(chloromethyl)imidazole
Uniqueness
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is unique due to the presence of both chlorine atoms, which enhances its reactivity and allows for a broader range of chemical modifications. This dual chlorination also contributes to its potent antimicrobial properties compared to its analogs.
Biological Activity
5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered aromatic heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
The molecular formula of this compound is C5Cl2N3, with a molecular weight of approximately 201.48 g/mol. The presence of chlorine and chloromethyl substituents contributes to its reactivity and biological activity. The compound appears as a white to off-white solid and is soluble in water, facilitating its use in various laboratory applications.
Research indicates that the biological activity of this compound is primarily attributed to its interactions with biological targets, particularly in the modulation of ion channels and enzymes. Notably, it has been identified as a sodium channel blocker, which can influence neuronal excitability and has implications for treating neurological disorders .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. In vitro assays revealed varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC50 values comparable to established antibiotics .
Anticancer Potential
The compound's derivatives have also been evaluated for anticancer activity. In preclinical studies, specific derivatives demonstrated the ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one derivative exhibited an IC50 value of 25.72 μM against MCF-7 cells, suggesting promising anticancer properties that warrant further investigation .
Table: Summary of Biological Activities
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 μM | |
Antibacterial | Escherichia coli | 20 μM | |
Anticancer | MCF-7 Cell Line | 25.72 μM | |
Anticancer | U87 Cell Line | 45.2 μM |
Case Study: Sodium Channel Blockade
In a study examining the effects of imidazole derivatives on sodium channels, it was found that this compound significantly inhibited sodium ion currents in neuronal cells. This blockade was associated with reduced excitability and could potentially be leveraged for therapeutic applications in conditions such as epilepsy or neuropathic pain .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJFVBSZDWJWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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